2-Benzoyl-N-(3-nitrophenyl)benzamide

Description

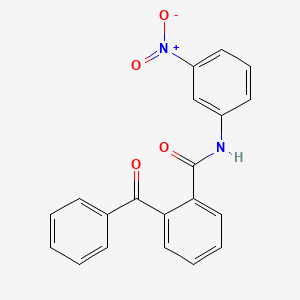

2-Benzoyl-N-(3-nitrophenyl)benzamide is a benzamide derivative characterized by a central benzene ring substituted with a benzoyl group (C₆H₅CO-) at position 2 and an amide nitrogen linked to a 3-nitrophenyl group (C₆H₄NO₂-).

Properties

Molecular Formula |

C20H14N2O4 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

2-benzoyl-N-(3-nitrophenyl)benzamide |

InChI |

InChI=1S/C20H14N2O4/c23-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)20(24)21-15-9-6-10-16(13-15)22(25)26/h1-13H,(H,21,24) |

InChI Key |

OBFCQHBNMKLLQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-N-(3-nitrophenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of aminobenzamide derivatives.

Substitution: The benzoyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

Oxidation: Nitrobenzene derivatives.

Reduction: Aminobenzamide derivatives.

Substitution: Various substituted benzamide derivatives depending on the reagents used.

Scientific Research Applications

2-Benzoyl-N-(3-nitrophenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Benzoyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl and nitrophenyl groups can form hydrogen bonds and hydrophobic interactions with active sites of target proteins, leading to inhibition or activation of their functions. Molecular docking studies have shown that these interactions can significantly affect the catalytic activity of enzymes .

Comparison with Similar Compounds

Substituent Position and Molecular Conformation

The positions of nitro and benzoyl groups significantly affect molecular geometry and intermolecular interactions. For example:

- 2-Nitro-N-(4-nitrophenyl)benzamide (Fig. 1a) crystallizes in an orthorhombic lattice (space group P2₁2₁2₁) with a dihedral angle of 82.32° between the two aromatic rings, indicating near-perpendicular orientation .

- 4-Nitro-N-(3-nitrophenyl)benzamide (Fig. 1b) features a para-nitro group on the benzoyl ring and a meta-nitro on the phenyl group, leading to distinct hydrogen-bonding networks compared to ortho-substituted analogs .

- N-(2-Nitrophenyl)benzamide (Fig. 1c) adopts a planar conformation due to intramolecular C–H···O hydrogen bonds, stabilizing its crystal structure .

Table 1: Structural Comparison of Benzamide Derivatives

Physicochemical Properties

- Melting Points and Solubility: Nitro groups reduce solubility in polar solvents due to increased hydrophobicity.

- pKa Values : The electron-withdrawing nitro group lowers the pKa of adjacent functional groups, as seen in 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (pKa ≈ 6.42) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.